3-[4-(Difluoromethoxy)anilino]-4-phenyl-1H-pyrrole-2,5-dione
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Overview
Description
3-[4-(Difluoromethoxy)anilino]-4-phenyl-1H-pyrrole-2,5-dione is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrole-2,5-dione core with a phenyl group and a difluoromethoxy-substituted aniline moiety. Its distinct structure makes it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Difluoromethoxy)anilino]-4-phenyl-1H-pyrrole-2,5-dione typically involves the following steps:
Formation of the Pyrrole-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a suitable base.
Attachment of the Difluoromethoxy-Aniline Moiety: This step involves the reaction of the pyrrole-2,5-dione intermediate with 4-(difluoromethoxy)aniline under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Difluoromethoxy)anilino]-4-phenyl-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halides and bases (e.g., sodium hydroxide) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
3-[4-(Difluoromethoxy)anilino]-4-phenyl-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and the development of new materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-[4-(Difluoromethoxy)anilino]-4-phenyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethoxy)aniline
- 4-(Difluoromethoxy)aniline
- 2-(Difluoromethoxy)aniline
Uniqueness
3-[4-(Difluoromethoxy)anilino]-4-phenyl-1H-pyrrole-2,5-dione stands out due to its combination of a pyrrole-2,5-dione core with a difluoromethoxy-substituted aniline and a phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
828932-21-4 |
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Molecular Formula |
C17H12F2N2O3 |
Molecular Weight |
330.28 g/mol |
IUPAC Name |
3-[4-(difluoromethoxy)anilino]-4-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C17H12F2N2O3/c18-17(19)24-12-8-6-11(7-9-12)20-14-13(15(22)21-16(14)23)10-4-2-1-3-5-10/h1-9,17H,(H2,20,21,22,23) |
InChI Key |
MHOJETWZYBHPBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC2=O)NC3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
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